molecular formula C12H6Br4O B1432671 2,3',4,5'-Tetrabromodiphenyl ether CAS No. 446254-38-2

2,3',4,5'-Tetrabromodiphenyl ether

Cat. No. B1432671
CAS RN: 446254-38-2
M. Wt: 485.79 g/mol
InChI Key: UFWGRLCUOLLWAO-UHFFFAOYSA-N
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Description

“2,3’,4,5’-Tetrabromodiphenyl ether” is a type of polybrominated diphenyl ether (PBDE) with the molecular formula C12H6Br4O . It has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da . PBDEs are a new class of global, persistent, and toxic contaminants .


Molecular Structure Analysis

The molecular structure of “2,3’,4,5’-Tetrabromodiphenyl ether” consists of two phenyl rings connected by an ether linkage, with four bromine atoms attached to the phenyl rings .

Scientific Research Applications

Flame Retardant

2,3’,4,4’-Tetrabromodiphenyl ether, also known as BDE 66, is used as a flame retardant in plastics and textile materials . It can be found in various environments due to its widespread use.

Environmental Science

In environmental science, researchers have developed techniques to debrominate 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47), a compound similar to 2,3’,4,5’-Tetrabromodiphenyl ether . The technique uses zero-valent zinc coupled with ascorbic acid (ZVZ/AA) and has achieved high conversion and rapid debromination of BDE-47 to less- or non-toxic forms .

Wastewater Treatment

The ZVZ/AA system developed for debromination of BDE-47 has potential applications in wastewater treatment . This system can convert approximately 94% of 5 mg/L BDE-47 into lower-brominated diphenyl ethers within 90 minutes .

Catalysis

A catalytic system based on metallic Ni (formed in situ on carbon nitride) has been developed that accomplished the complete debromination of BDE47 under visible irradiation . This system is promising for the elimination of PBDEs and other halogenated aromatic contaminants .

Biological Research

2,2′,4,4′-Tetrabromodiphenyl ether (BDE47), a compound similar to 2,3’,4,5’-Tetrabromodiphenyl ether, displays high biological toxicity . It is highly mobile in aquatic environments, making it a subject of interest in biological research .

Toxicology

In toxicology, the effects of 2,2’,4,4’-Tetrabromodiphenyl ether are studied due to its high biological toxicity . Understanding its toxic effects can help in developing safety measures and regulations.

Mechanism of Action

Target of Action

2,3’,4,5’-Tetrabromodiphenyl ether primarily targets the intracellular miRNA profile and small extracellular vesicles (sEVs) in macrophages . It modulates the expression of a set of intracellular miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .

Mode of Action

The compound interacts with its targets by modulating the intracellular miRNA profile and the biogenesis, cargo content, and activity of human M (LPS) macrophage cell-derived sEVs . It can induce some epigenetic effects in M (LPS) THP-1 cells . In addition to the cell-intrinsic modulation of intracellular miRNAs, it also interferes with the biogenesis of sEVs, increasing their number and selecting a de novo population of sEVs .

Biochemical Pathways

The affected pathways include those regulating the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . The compound can overload specific immune-related miRNAs in derived sEVs . It can also transform via hydroxylation, based on the detection of four mono-hydroxylated PBDEs and two bromophenols .

Result of Action

The molecular and cellular effects of 2,3’,4,5’-Tetrabromodiphenyl ether’s action include the modulation of the intracellular expression of miRNAs and interference with the biogenesis, cargo content, and functional activity of M (LPS) macrophage cell-derived sEVs . It can exacerbate the LPS-induced pro-inflammatory response, inducing the overexpression of the IL-6 and the MMP9 genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3’,4,5’-Tetrabromodiphenyl ether. For example, it is one of the ubiquitous organic pollutants in mangrove sediments . Its effects on mangrove plants have been studied, revealing that it can influence photosynthesis at environmental levels . Furthermore, it has been found to be more tolerant to biodegradation by fungi in the presence of Cd2+ .

properties

IUPAC Name

1,3-dibromo-5-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-2-12(11(16)6-7)17-10-4-8(14)3-9(15)5-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWGRLCUOLLWAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50879889
Record name 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

446254-38-2
Record name 2,3',4,5'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dibromo-1-(3,5-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50879889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X851UVA7AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary sources of 2,3',4,5'-tetrabromodiphenyl ether in the environment?

A: Research indicates that this compound, often detected in its methoxylated form (2'-MeO-BDE68), is primarily found in the marine environment. Aquatic plants, particularly certain species of algae like Sargassum and Padina, have been identified as significant producers of this compound. [] These plants can accumulate high concentrations of 2'-MeO-BDE68, which can then biomagnify up the food chain, appearing in higher trophic level organisms like tiger sharks. [] While this compound itself has been less studied, its hydroxylated form (2'-HO-BDE-68) can degrade into various byproducts, including potentially harmful substances like dibromophenols and tribromodibenzo-p-dioxin, through both direct and indirect photodegradation processes. [] This highlights the potential for this compound and its derivatives to cycle through the environment and impact various organisms.

Q2: Are there analytical challenges in distinguishing naturally occurring this compound derivatives from their synthetic counterparts?

A: Yes, distinguishing naturally produced this compound derivatives, like hydroxylated PBDEs (OH-PBDEs), from their synthetic counterparts, which are often used as flame retardants, poses a challenge in environmental analysis. This is because OH-PBDEs exist both as natural products and as metabolites of anthropogenic PBDEs. [] Therefore, detecting OH-PBDEs alone does not differentiate between natural and anthropogenic sources. To address this, researchers often analyze the relative abundance of different PBDE congeners and their metabolites, along with other natural brominated compounds, to get a clearer picture of the origin. Additionally, using high-resolution mass spectrometry (HRMS) can provide more precise molecular weight information, allowing for better differentiation between compounds with similar structures but originating from different sources.

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